

Introduction: The Significance of 7-Chloro-2-methyl-2H-indazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloro-2-methyl-2H-indazole

Cat. No.: B572764

[Get Quote](#)

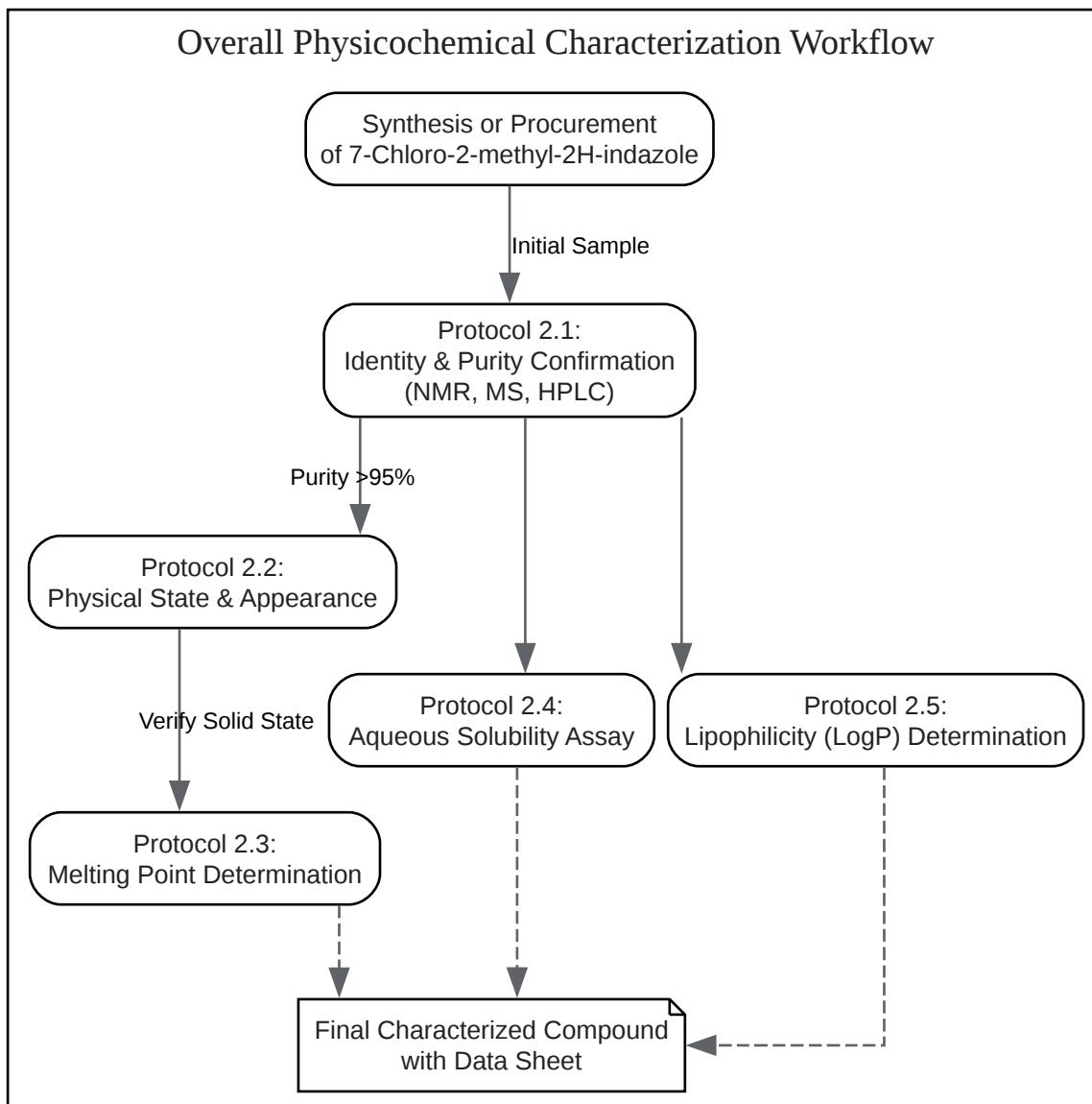
7-Chloro-2-methyl-2H-indazole (CAS No. 1216469-16-7) is a substituted heterocyclic compound built upon the indazole scaffold. The indazole core, a fusion of benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in molecules with diverse and potent biological activities.^{[1][2]} The specific substitution pattern of this molecule—a chlorine atom at the 7-position and a methyl group on the nitrogen at the 2-position (the N-2 tautomer)—defines its unique electronic and steric properties.^[3] These features make it a valuable building block in the synthesis of more complex molecules targeted for therapeutic applications, including potential antimicrobial and anticancer agents.^{[2][3]}

The N-2 methylation is a critical structural feature. In the broader indazole family, the dipole moment of the 2H-indazole tautomer is significantly greater than that of the 1H-indazole, and the basicity also differs, which can profoundly impact molecular interactions and pharmacokinetic properties.^[4] Understanding the precise physicochemical properties of **7-Chloro-2-methyl-2H-indazole** is therefore not merely an academic exercise; it is a prerequisite for its effective use in drug discovery, enabling researchers to predict its behavior, design appropriate assays, and develop viable formulations.

This guide provides a comprehensive overview of the core physicochemical identity of **7-Chloro-2-methyl-2H-indazole** and presents a validated experimental framework for its complete characterization.

Section 1: Core Molecular and Physicochemical Identity

A thorough understanding of a compound begins with its fundamental identifiers and key physicochemical parameters. While extensive experimental data for this specific molecule is not widely published, we can consolidate its known identifiers and reference predicted values or data from close analogs to build a working profile.


Table 1: Physicochemical Properties of **7-Chloro-2-methyl-2H-indazole**

Property	Value / Information	Source / Comment
IUPAC Name	7-chloro-2-methyl-2H-indazole	[3]
CAS Number	1216469-16-7	[3]
Molecular Formula	C ₈ H ₇ ClN ₂	[3]
Molecular Weight	166.61 g/mol	[3]
Physical Form	Solid at room temperature.	[3]
Melting Point	Not experimentally reported. Determination protocol is provided in Section 2.3.	-
Boiling Point	Not experimentally reported. Predicted for analog 7-Chloro-1H-indazole: 309.5±15.0 °C.	Predicted data for a related compound.
Aqueous Solubility	Not experimentally reported. Determination protocol is provided in Section 2.4.	-
Lipophilicity (LogP)	Not experimentally reported. XLogP3 predicted for isomer 6-Chloro-2-methyl-2H-indazole: 2.6.	[5] Computed value for an isomeric compound. Protocol for experimental determination is in Section 2.5.
pKa (Acidic)	Not experimentally reported. Predicted for parent 1H-Indazole: 13.86.	[4] Data for the parent scaffold, which is a stronger acid.

| pKa (Basic) | Not experimentally reported. The pKa of the conjugate acid of parent 1H-Indazole is 1.31. | [4] Data for the parent scaffold, which is a weaker base. |

Section 2: A Validated Experimental Framework for Characterization

For any research chemical, particularly one intended for drug development, in-house verification of its identity, purity, and core properties is a critical step that ensures the reliability of all subsequent biological data. This section provides self-validating, step-by-step protocols for the comprehensive physicochemical characterization of a newly synthesized or procured batch of **7-Chloro-2-methyl-2H-indazole**.

[Click to download full resolution via product page](#)

Caption: Workflow for comprehensive physicochemical characterization.

Protocol 2.1: Identity and Purity Confirmation by Spectroscopy and Chromatography

Expertise & Rationale: This protocol establishes the molecular identity and purity, which is the foundational step for all further experiments. We use a combination of Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment. The choice of deuterated chloroform (CDCl_3) as the initial NMR solvent is based on the expected non-polar nature of the molecule, though DMSO-d_6 is a viable alternative if solubility is poor.^[6]

Methodology:

- Sample Preparation for NMR:
 - Accurately weigh 5-10 mg of **7-Chloro-2-methyl-2H-indazole**.
 - Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- ^1H NMR Acquisition:
 - Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
 - Expected Signals: The spectrum should be consistent with the structure: aromatic protons in the ~7.0-8.0 ppm region, a singlet for the N-methyl group (~4.0 ppm), and a singlet for the indazole C3-proton. The integration of these regions should correspond to the number of protons in the structure.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Expected Signals: Expect signals corresponding to the 8 carbon atoms in the molecule, with aromatic carbons typically appearing between 110-150 ppm and the N-methyl carbon

appearing further upfield.

- Mass Spectrometry (MS) Acquisition:
 - Prepare a dilute solution of the sample in methanol or acetonitrile (~0.1 mg/mL).
 - Infuse the solution into an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.
 - Expected Result: The primary ion observed should correspond to the protonated molecule $[M+H]^+$ at m/z 167.04. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio of $[M+H]^+$ to $[M+2+H]^+$) must be present.
- Purity Analysis by HPLC:
 - Mobile Phase: Prepare Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
 - Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
 - Gradient: Run a gradient from 5% B to 95% B over 15-20 minutes.
 - Detection: Use a UV detector set to a wavelength where the compound absorbs (e.g., 254 nm).
 - Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all peaks. A purity of $\geq 95\%$ is typically required for use in biological assays.

Protocol 2.2: Physical State and Appearance

Methodology:

- Observe the sample at ambient temperature (20-25°C).
- Record the physical form (e.g., crystalline solid, amorphous powder) and color. **7-Chloro-2-methyl-2H-indazole** is expected to be a solid.[3]

Protocol 2.3: Melting Point Determination

Expertise & Rationale: The melting point is a crucial indicator of purity. A sharp melting range (typically $<2^{\circ}\text{C}$) suggests a highly pure compound, whereas a broad or depressed range indicates the presence of impurities.

Methodology:

- Place a small, dry amount of the powdered sample into a capillary tube, sealed at one end.
- Tap the tube gently to pack the sample to a height of 2-3 mm.
- Place the tube in a calibrated melting point apparatus.
- Heat the sample at a rate of $10-15^{\circ}\text{C}$ per minute initially.
- Once the temperature is within 20°C of the expected melting point, reduce the heating rate to $1-2^{\circ}\text{C}$ per minute.
- Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2). The melting range is $T_1 - T_2$.

Protocol 2.4: Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Rationale: Aqueous solubility is a critical parameter for any compound intended for biological testing or oral administration. Low solubility can lead to poor absorption and unreliable results in vitro.^[2] The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

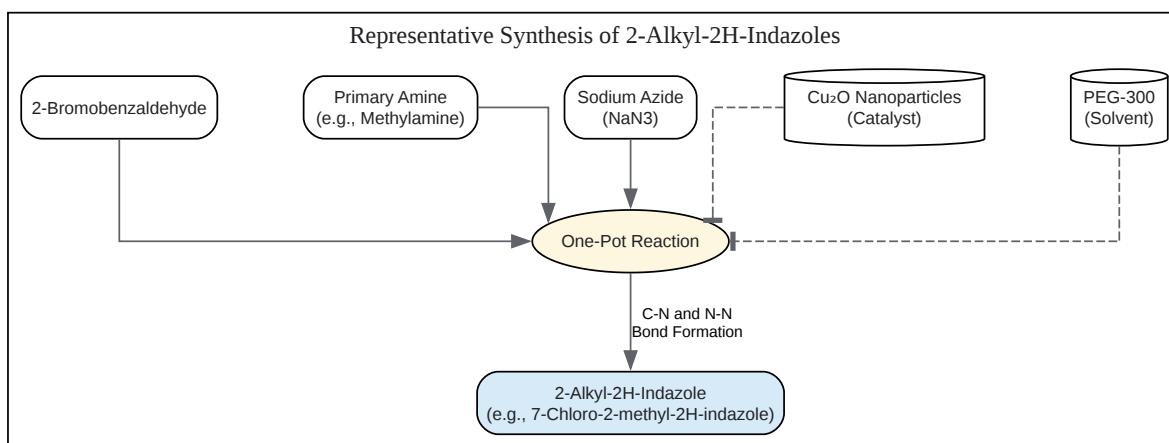
Methodology:

- Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
- Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
- Agitate the suspension for 24 hours to ensure equilibrium is reached.

- After 24 hours, allow the suspension to settle. Remove an aliquot of the supernatant, taking care not to disturb the solid pellet.
- Filter the supernatant through a 0.45 μm syringe filter to remove any remaining undissolved particles.
- Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method, comparing the peak area to a standard curve prepared with known concentrations of the compound.
- Express the solubility in $\mu\text{g/mL}$ or μM .

Protocol 2.5: Lipophilicity (LogP) Determination by RP-HPLC

Expertise & Rationale: Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A high LogP indicates greater lipid solubility. The reverse-phase HPLC method is a rapid and reliable way to estimate LogP by correlating a compound's retention time with that of known standards.


Methodology:

- **Standard Preparation:** Prepare solutions of a series of standard compounds with known LogP values (e.g., uracil, aniline, toluene, naphthalene) in the mobile phase.
- **Sample Preparation:** Prepare a solution of **7-Chloro-2-methyl-2H-indazole** in the mobile phase.
- **Chromatography:**
 - Use a C18 column and an isocratic mobile phase (e.g., 60:40 acetonitrile:water).
 - Inject each standard and the test compound, recording the retention time (t_{R}).
 - Determine the column dead time (t_{D}) by injecting a non-retained compound like uracil.

- Calculation:
 - Calculate the capacity factor (k) for each compound using the formula: $k = (t_R - t_0) / t_0$.
 - Plot $\log(k)$ versus the known LogP values for the standards. This should yield a linear relationship.
 - Using the equation of the line from the standard curve, calculate the LogP of **7-Chloro-2-methyl-2H-indazole** from its measured $\log(k)$ value.

Section 3: Synthetic Pathway Overview

The synthesis of 2H-indazoles, including N-2 methylated derivatives, can be achieved through several modern synthetic methodologies. A common and effective approach involves a copper-catalyzed, one-pot, three-component reaction.^[7] This method is valued for its efficiency and tolerance of various functional groups.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buy 7-Chloro-2-methyl-2H-indazole (EVT-1449897) | 1216469-16-7 [evitachem.com]
- 4. caribjpscitech.com [caribjpscitech.com]
- 5. 6-chloro-2-methyl-2H-indazole | C8H7ClN2 | CID 10899063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- To cite this document: BenchChem. [Introduction: The Significance of 7-Chloro-2-methyl-2H-indazole]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b572764#physicochemical-properties-of-7-chloro-2-methyl-2h-indazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com